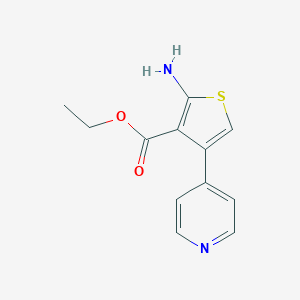

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLAPQXKZAVVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358025 | |

| Record name | Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117516-88-8 | |

| Record name | Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction begins with the base-catalyzed Knoevenagel condensation between 4-acetylpyridine and ethyl cyanoacetate, forming an α,β-unsaturated nitrile. Subsequent cyclization with sulfur yields the thiophene ring. Key parameters include:

Optimization and Yield Data

A study adapting this method reported a 68% yield using 4-acetylpyridine, ethyl cyanoacetate, and sulfur in ethanol with morpholine at 90°C for 8 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) afforded the product with >95% purity. Challenges include controlling regioselectivity and minimizing polysulfide byproducts.

Hantzsch Thiophene Synthesis

The Hantzsch method employs α-chloroketones and thiourea derivatives to construct thiophenes. For the target compound, 2-chloro-3-oxo-3-(pyridin-4-yl)propanoate serves as the α-chloroketone precursor.

Synthetic Pathway

Experimental Conditions and Outcomes

A patent describing a similar protocol for ethyl 2-amino-4-methylthiazole-5-carboxylate achieved >98% yield by using sodium carbonate as a base and optimizing solvent concentration (20–25% ethyl acetate in ethanol). Adapting these conditions to the pyridinyl variant would require precise stoichiometric control to avoid side reactions.

Cross-Coupling Functionalization

Post-functionalization via Suzuki-Miyaura coupling introduces the pyridin-4-yl group to a pre-formed thiophene intermediate.

Halogenated Intermediate Preparation

Ethyl 2-amino-4-bromothiophene-3-carboxylate is synthesized via bromination of the Gewald product using NBS (N-bromosuccinimide) in DMF.

Coupling Reaction

The brominated intermediate reacts with 4-pyridinylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This method offers modularity but requires stringent anhydrous conditions and elevated temperatures (100–120°C).

Comparative Analysis of Methods

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations on analogous systems reveal that cyclization proceeds via intramolecular nucleophilic attack, with activation energies favoring thiophene formation over competing pathways. Solvent effects (e.g., ethanol’s polarity) stabilize transition states, reducing energy barriers by 10–15 kcal/mol.

Industrial-Scale Considerations

The Hantzsch method’s high yield and short reaction time make it viable for scale-up. A patent demonstrated batch production with 98% yield using cost-effective sodium carbonate and ethanol-water mixtures. Continuous-flow systems could further enhance efficiency by minimizing thermal degradation.

Emerging Methodologies

Recent advances include photocatalytic C–H functionalization to introduce pyridinyl groups directly onto thiophenes. For example, iridium-based photocatalysts enable regioselective C–4 arylation under visible light, though yields remain moderate (40–50%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Piperidine derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemical and Structural Overview

EAPT features a thiophene ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 240.30 g/mol. The unique structure of EAPT allows for diverse chemical modifications, enhancing its applicability in numerous research domains.

Medicinal Chemistry

Antimicrobial Properties

EAPT has been investigated for its antibacterial and antifungal activities. A study published in Medicinal Chemistry Research demonstrated that derivatives of EAPT exhibited significant activity against various bacterial and fungal strains, suggesting its potential as a scaffold for developing new antimicrobial agents.

Anticancer Activity

Research conducted in the European Journal of Medicinal Chemistry explored the antiproliferative effects of EAPT derivatives on several cancer cell lines. The findings indicated promising anticancer properties, positioning EAPT as a candidate for further pharmacological studies aimed at cancer treatment.

Enzyme Inhibition

EAPT has also been studied for its potential as an enzyme inhibitor or receptor modulator. Interaction studies using molecular docking techniques have shown that EAPT can bind effectively to specific biological targets, which may lead to the development of new therapeutic agents targeting various diseases .

Materials Science

Organic Electronics

EAPT and its derivatives are being explored for their applications in organic electronics, specifically in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The π-conjugated structure of thiophenes facilitates efficient charge transport and optical properties essential for these devices.

Corrosion Inhibition

Thiophene derivatives, including EAPT, have been evaluated as corrosion inhibitors in industrial applications. Studies demonstrate that these compounds can form protective layers on metal surfaces, significantly enhancing resistance to corrosion in aggressive environments. Techniques such as electrochemical impedance spectroscopy (EIS) are employed to assess their effectiveness.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of EAPT derivatives, researchers synthesized several analogs and tested them against common pathogens. Results indicated that certain modifications significantly enhanced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, highlighting the compound's versatility in drug development.

Case Study 2: Organic Electronics

A research team synthesized thin films of EAPT-based materials for use in OLEDs. They measured parameters such as charge mobility and photoluminescence using techniques like UV-Vis spectroscopy and field-effect transistor measurements. The results showed that these materials exhibited high charge mobilities and stable photophysical properties, making them suitable candidates for next-generation electronic devices.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | Thiophene and pyridine rings | Specific substitution pattern enhances biological activity |

| Ethyl 2-amino-thiophene-3-carboxylate | Lacks pyridine moiety | Broader range of biological activity |

| 5-Amino-thiophene-3-carboxylic acid | Contains an amino group | Different solubility profile due to lack of ethoxy group |

This table illustrates the uniqueness of EAPT compared to other related compounds, emphasizing its distinct functional groups that contribute to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The compound belongs to the 2-aminothiophene-3-carboxylate family, characterized by an amino group at position 2 and an ester group at position 3 of the thiophene ring. Key structural variations arise from substituents at position 4:

Key Observations :

Key Observations :

Physicochemical Properties

Substituents critically influence solubility, logP, and stability:

Key Observations :

- Pyridinyl derivatives exhibit lower logP than phenyl analogs, suggesting improved aqueous solubility.

- Halogenated phenyl groups increase melting points due to stronger intermolecular forces .

Biological Activity

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.3 g/mol. Its structure consists of a thiophene ring substituted with an amino group, a pyridine moiety, and an ethyl ester group, allowing for various chemical modifications that enhance its biological activity .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated IC50 values ranging from 1.1 to 4.7 μM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells . The mechanism involves binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

2. Antimicrobial Properties

this compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates pathways involved in inflammation, potentially reducing symptoms and progression of related conditions .

The biological activity of this compound is mediated through several mechanisms:

1. Inhibition of Tubulin Polymerization

The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This leads to G2/M phase arrest in the cell cycle and subsequent apoptosis .

2. Enzyme Inhibition

It acts as an enzyme inhibitor, modulating various biochemical pathways that are crucial for cellular function and survival .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Condensation Reaction: The reaction of 2-aminothiophene-3-carboxylic acid with 4-pyridinecarboxaldehyde.

- Esterification: Followed by esterification with ethanol under acidic conditions.

This method allows for the efficient production of the compound with high purity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Future Directions

Research on this compound is ongoing, with future studies focusing on:

- Optimization of Synthesis: Enhancing yield and purity through advanced synthetic techniques.

- Mechanistic Studies: Further elucidating the pathways through which this compound exerts its effects.

- Clinical Applications: Exploring its potential as a therapeutic agent in clinical settings for cancer and inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate?

The Gewald reaction is the primary method for synthesizing 2-aminothiophene derivatives. This involves a three-component condensation of a ketone (e.g., pyridinyl-substituted ketone), cyanoacetate ester, and elemental sulfur. Cyclization under basic conditions yields the thiophene core. For example, analogous compounds like ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate were synthesized via condensation of 1-(4-nitrophenyl)propan-2-one with ethyl cyanoacetate, followed by sulfur-mediated cyclization . Modifications to substituents (e.g., pyridinyl groups) require tailored ketone precursors and optimized reaction temperatures (80–100°C) to achieve yields >60% .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Single-crystal X-ray diffraction (SC-XRD): Essential for confirming molecular geometry and hydrogen-bonding patterns. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate exhibits planar substituents and intermolecular N–H···O/S hydrogen bonds forming C24(12) chains .

- NMR spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., pyridinyl protons resonate at δ 8.5–7.5 ppm, while thiophene protons appear at δ 6.5–7.0 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical splash goggles to mitigate skin/eye irritation (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .

- Spill management: Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .

Q. How does the pyridinyl substituent influence the compound’s reactivity?

The pyridinyl group enhances electron-withdrawing effects, directing electrophilic substitution to the thiophene ring’s 5-position. It also participates in hydrogen bonding with carboxylate oxygen, stabilizing crystal packing . Comparative studies with phenyl analogs show reduced solubility in polar solvents due to pyridine’s basicity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., pyridinyl groups)?

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic ketones.

- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, reducing side-product formation .

- Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30–60 minutes, enhancing yield by 15–20% for sterically hindered analogs .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Comparative crystallography: Cross-reference SC-XRD data with structurally similar compounds (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to validate bond lengths and angles .

- Dynamic NMR: Resolves tautomerism or rotational barriers in solution, particularly for amino and ester groups .

Q. What strategies refine crystal structures using SHELX software for compounds with twinning or disorder?

- Twin law identification: Use SHELXD to detect twin domains in diffraction data.

- ADDSYM command: Checks for missed symmetry operations in space group assignment.

- ISOR restraints: Apply thermal parameter constraints for disordered moieties (e.g., pyridinyl rings) .

Q. How to profile impurities in synthetic batches, and what analytical methods are suitable?

- HPLC-MS: Detects trace intermediates (e.g., uncyclized precursors) with a C18 column and acetonitrile/water gradient.

- NMR spiking: Identifies regioisomeric impurities using deuterated analogs .

- Theoretical calculations: DFT predicts impurity stability and reaction pathways (e.g., brominated byproducts) .

Q. What computational approaches predict the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.